3-(Indol-3-YL) lactate
CAS No.: 101312-07-6
VCID: VC20739240
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(Indol-3-YL) lactate is an organic compound that combines the structural features of indole and lactic acid. It is classified as a lactate derivative of indole, with the molecular formula C Structural CharacteristicsThe structure of 3-(Indol-3-YL) lactate consists of an indole ring system attached to a lactic acid moiety. The indole ring is a fused bicyclic structure that includes a benzene ring fused to a pyrrole ring, while the lactate group contributes a hydroxyl and a carboxyl functional group. The chemical structure can be represented as follows:
Synthesis MethodsThe synthesis of 3-(Indol-3-YL) lactate can be achieved through various methods, with one notable approach involving the use of lactic acid as a catalyst in reactions with indole derivatives. A green synthesis method utilizes lactic acid in the presence of substituted benzaldehydes, leading to the production of various bisindolylmethanes, which may serve as precursors to indole-lactic acid derivatives. Biological SignificanceResearch indicates that 3-(Indol-3-YL) lactate plays significant roles in biological systems, particularly in metabolic processes. It has been shown to interact with aryl hydrocarbon receptors (AHR), which are involved in the regulation of cytochrome P450 enzymes responsible for drug metabolism and detoxification processes . Potential ApplicationsThe compound has several scientific applications, including:
Research FindingsRecent studies have highlighted the importance of indole-lactic acid in health and disease:
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CAS No. | 101312-07-6 | ||||||||||||||||
Product Name | 3-(Indol-3-YL) lactate | ||||||||||||||||
Molecular Formula | C11H11NO3 | ||||||||||||||||
Molecular Weight | 205.21 g/mol | ||||||||||||||||
IUPAC Name | (2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid | ||||||||||||||||
Standard InChI | InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 | ||||||||||||||||
Standard InChIKey | XGILAAMKEQUXLS-JTQLQIEISA-N | ||||||||||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O | ||||||||||||||||
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | ||||||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | ||||||||||||||||
PubChem Compound | 676157 | ||||||||||||||||
Last Modified | Jul 17 2023 |
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